3-(4-Chlorophenoxy)azetidine hydrochloride
Overview
Description
“3-(4-Chlorophenoxy)azetidine hydrochloride” is a chemical compound with the linear formula C9H10O1N1Cl1 . It is sold by Sigma-Aldrich and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “3-(4-Chlorophenoxy)azetidine hydrochloride” involves the treatment of N-aryl-2-vinylazetidines with different acids (H2SO4, TfOH and CF3COOH) in the presence of different solvents (DCE, DCM and toluene) resulting in a mixture of tetrahydrobenzazocines and 3-vinyl-1,2,3,4-tetrahydroquinolines .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenoxy)azetidine hydrochloride” is represented by the formula C9H10ClNO . The average mass of the molecule is 183.635 Da and the monoisotopic mass is 183.045090 Da .
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenoxy)azetidine hydrochloride: is a compound with potential applications in medicinal chemistry due to its structural properties. It can serve as a building block for the synthesis of various pharmacologically active molecules. Its high GI absorption and BBB permeant properties suggest it could be used to develop central nervous system (CNS) drugs .
Agriculture
In the field of agriculture, this compound could be explored for the development of new agrochemicals. Its physicochemical properties, such as solubility and lipophilicity, make it a candidate for pesticide formulation, potentially leading to more effective crop protection solutions .
Material Science
3-(4-Chlorophenoxy)azetidine hydrochloride: may find applications in material science, particularly in the synthesis of novel polymers or coatings. Its chemical structure could impart unique properties like increased durability or resistance to environmental factors .
Environmental Science
Environmental science could benefit from the use of 3-(4-Chlorophenoxy)azetidine hydrochloride in the study of degradation products of environmental pollutants. It could also be used in the synthesis of compounds designed to neutralize or degrade toxic substances .
Biochemistry
In biochemistry, this compound can be utilized as a precursor in the synthesis of biochemical probes or as a moiety in biomarkers for detecting various biological processes. Its ability to cross biological barriers makes it valuable for in vivo studies .
Pharmacology
The pharmacological applications of 3-(4-Chlorophenoxy)azetidine hydrochloride include its use as an intermediate in drug discovery and development. Its physicochemical properties suggest it could influence the pharmacokinetic and pharmacodynamic profiles of new drug candidates .
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYTCGPOAJEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722089 | |
Record name | 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)azetidine hydrochloride | |
CAS RN |
490021-97-1 | |
Record name | 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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